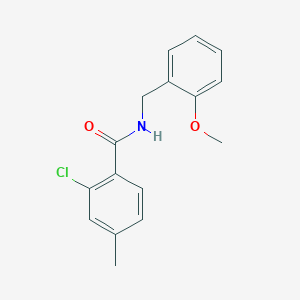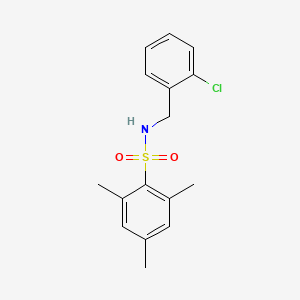
1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione, also known as ABT-639, is a small molecule antagonist of the T-type calcium channel. It has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and cancer.
作用機序
1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione acts as an antagonist of the T-type calcium channel, which is involved in the regulation of neuronal excitability and neurotransmitter release. By blocking the T-type calcium channel, this compound reduces the influx of calcium ions into cells, which can lead to a reduction in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the reduction of seizure activity, the reduction of pain behavior, and the inhibition of tumor cell growth. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies.
実験室実験の利点と制限
One advantage of 1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione is its specificity for the T-type calcium channel, which allows for more targeted effects on neuronal excitability and neurotransmitter release. However, one limitation of this compound is its potential off-target effects, which may limit its therapeutic potential in certain diseases.
将来の方向性
There are several future directions for research on 1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione, including the development of more potent and selective T-type calcium channel antagonists, the investigation of this compound in combination with other drugs for the treatment of various diseases, and the exploration of the potential role of this compound in other physiological processes beyond neuronal excitability and neurotransmitter release. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.
合成法
The synthesis of 1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione involves a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 2-fluorobenzylamine, which is then reacted with methyl anthranilate to form an intermediate compound. The final step involves the cyclization of the intermediate compound to form this compound.
科学的研究の応用
1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential therapeutic applications in various diseases. In epilepsy, this compound has been shown to reduce seizure activity in animal models. In neuropathic pain, this compound has been shown to reduce pain behavior in animal models. In cancer, this compound has been shown to inhibit the growth of tumor cells in vitro.
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-methylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-18-15(20)12-7-3-5-9-14(12)19(16(18)21)10-11-6-2-4-8-13(11)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUKZEUXUCGCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5887168.png)
![N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5887171.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5887175.png)
![methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B5887176.png)
![2,4-dibromo-6-{2-[(2-naphthylamino)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5887177.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B5887181.png)
![3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5887186.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887195.png)

![ethyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5887227.png)
![1,3-dimethyl-6-[(3-methylbutyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5887238.png)
